2,5-Difluoro-4-nitrobenzenesulfonyl chloride
Overview
Description
2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride typically involves the reaction of 2,5-difluoronitrobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Difluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,5-Difluoro-4-nitrobenzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
2,5-Difluoro-4-nitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
2,4-Dinitrobenzenesulfonyl chloride: Used for protecting primary amines and as a starting reagent in various syntheses.
3,4-Difluorobenzenesulfonyl chloride: Used in the synthesis of indole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and sulfonyl chloride groups, which provide distinct reactivity and applications.
Properties
IUPAC Name |
2,5-difluoro-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBSQPRMNAWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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